molecular formula C18H26N4O2 B14319322 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- CAS No. 111452-80-3

2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-

Cat. No.: B14319322
CAS No.: 111452-80-3
M. Wt: 330.4 g/mol
InChI Key: VAGDNGFPEWKWTL-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic, nitrogen-containing compounds that are widely found in nature, particularly in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with a benzyl halide derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3,5-dimethoxyphenyl]methyl]
  • 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)phenyl]methyl]

Uniqueness

The uniqueness of 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyloxy and methoxy groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

111452-80-3

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

5-[(4-hexoxy-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C18H26N4O2/c1-3-4-5-6-9-24-15-8-7-13(11-16(15)23-2)10-14-12-21-18(20)22-17(14)19/h7-8,11-12H,3-6,9-10H2,1-2H3,(H4,19,20,21,22)

InChI Key

VAGDNGFPEWKWTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC

Origin of Product

United States

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